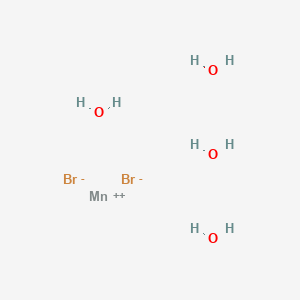

Manganese(II) bromide tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Manganese(II) bromide tetrahydrate can be synthesized through the reaction of manganese(II) oxide or manganese(II) carbonate with hydrobromic acid. The reaction typically involves dissolving the manganese compound in hydrobromic acid, followed by crystallization to obtain the tetrahydrate form . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the product.

Analyse Des Réactions Chimiques

Manganese(II) bromide tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form manganese(III) or manganese(IV) compounds.

Reduction: It can be reduced to manganese metal under specific conditions.

Substitution: It can participate in substitution reactions where the bromide ions are replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Biomedical Research

Manganese(II) bromide tetrahydrate is widely used in biomedical research, particularly in studies involving manganese as a trace element essential for various biological processes. It serves as a source of manganese ions for:

- Cell Culture : Manganese ions are crucial for enzymatic functions and cellular metabolism. They are often added to culture media to enhance cell growth and enzyme activity.

- MRI Contrast Agents : Manganese compounds are investigated as potential contrast agents due to their paramagnetic properties, which can enhance imaging quality.

Case Study: Manganese in Cell Culture

A study demonstrated that the addition of manganese(II) bromide to cell culture media significantly improved the proliferation of specific cell lines, indicating its role in supporting cellular functions .

Catalysis

This compound is employed as a catalyst in various chemical reactions, including:

- Organic Synthesis : It facilitates reactions such as oxidation and polymerization, where manganese acts as a transition metal catalyst.

- Environmental Applications : The compound is used in the degradation of pollutants through catalytic processes, contributing to environmental remediation efforts.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Reference |

|---|---|---|

| Oxidation Reactions | Manganese(II) bromide | |

| Polymerization | Manganese(II) bromide | |

| Pollutant Degradation | Manganese(II) bromide |

Material Science

In material science, this compound is utilized for synthesizing hybrid materials and nanostructures. Its role includes:

- Crystal Growth : The compound serves as a precursor for growing manganese-based crystals, which have applications in electronics and photonics.

- Hybrid Materials : Researchers are exploring its use in creating hybrid organic-inorganic materials with enhanced properties for applications in sensors and energy storage.

Case Study: Hybrid Material Synthesis

Research has shown that incorporating manganese(II) bromide into hybrid materials can significantly improve their electrical conductivity and stability, making them suitable for advanced electronic applications .

Chemical Analysis

This compound is also used in chemical analysis as a reagent due to its ability to form complexes with various ligands. It plays a critical role in:

- Spectroscopic Studies : Used in IR and Raman spectroscopy to study molecular structures.

- Titration Methods : Employed in argentometric titrations for determining halide concentrations.

Data Table: Analytical Applications

Mécanisme D'action

The mechanism of action of manganous bromide tetrahydrate involves its ability to participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in catalytic processes and in the formation of various manganese complexes. The molecular targets and pathways involved depend on the specific application, such as its role in enzyme catalysis or in the formation of perovskite materials .

Comparaison Avec Des Composés Similaires

Manganese(II) bromide tetrahydrate can be compared with other manganese halides, such as:

Manganese(II) chloride (MnCl₂): Similar in structure but with chloride ions instead of bromide.

Manganese(II) fluoride (MnF₂): Contains fluoride ions and has different solubility and reactivity properties.

Manganese(II) iodide (MnI₂): Contains iodide ions and is less commonly used compared to the bromide and chloride forms. The uniqueness of manganous bromide tetrahydrate lies in its specific reactivity and solubility properties, making it suitable for certain applications where other manganese halides may not be as effective

Activité Biologique

Manganese(II) bromide tetrahydrate (MnBr2·4H2O) is a coordination compound of manganese that has garnered interest for its biological activity. This article explores its properties, biological significance, and relevant research findings.

- Molecular Formula : MnBr2·4H2O

- Molecular Weight : 286.81 g/mol

- CAS Number : 10031-20-6

- Appearance : Light orange crystals

- Solubility : Soluble in water and alcohol .

Biological Role of Manganese

Manganese is an essential trace element in human nutrition, playing a critical role in various biological processes:

- Metabolism : It is involved in carbohydrate, cholesterol, and amino acid metabolism.

- Antioxidant Defense : Manganese acts as a cofactor for the enzyme superoxide dismutase (MnSOD), which protects cells from oxidative stress.

- Bone Formation : It contributes to bone mineralization and formation .

Toxicokinetics

Manganese can be absorbed through inhalation and oral exposure, though dermal absorption is minimal. The bioavailability of manganese ions depends on the solubility of the compounds. For this compound, its water solubility enhances absorption in the gastrointestinal tract and lungs .

1. Neurotoxicity Studies

Research indicates that excessive manganese exposure can lead to neurotoxic effects, resembling Parkinson's disease symptoms. A study on rats exposed to manganese chloride (similar to manganese bromide) showed significant neurobehavioral changes at high doses (800 mg/kg) over prolonged periods .

2. Antimicrobial Activity

Manganese compounds have demonstrated antimicrobial properties. A study evaluated the efficacy of manganese(II) bromide against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in antimicrobial formulations .

3. Role in Cancer Research

Manganese's role in cancer biology has been investigated due to its involvement in oxidative stress regulation. Studies suggest that manganese supplementation may enhance the efficacy of certain chemotherapy agents by modulating cellular redox states .

Table of Biological Activities

Safety and Handling

This compound poses certain hazards:

Propriétés

Numéro CAS |

10031-20-6 |

|---|---|

Formule moléculaire |

Br2H8MnO4 |

Poids moléculaire |

286.81 g/mol |

Nom IUPAC |

dibromomanganese;tetrahydrate |

InChI |

InChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

Clé InChI |

HHDPJRSXPOGIOP-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Mn+2].[Br-].[Br-] |

SMILES canonique |

O.O.O.O.[Mn](Br)Br |

Key on ui other cas no. |

10031-20-6 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.